Purfalcamine
Overview
Description
Purfalcamine is a 2,6,9-trisubstituted purine compound known for its inhibitory effects on Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK-1). This compound has garnered attention due to its potential antimalarial activity, causing developmental arrest of malaria parasites at the schizont stage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired substitutions occur efficiently .
Industrial Production Methods: Industrial production of Purfalcamine may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Purfalcamine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under controlled pH and temperature conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
Purfalcamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study purine-based inhibitors and their interactions with target proteins.
Biology: Investigated for its role in inhibiting PfCDPK-1 and its potential to block malaria parasite development.
Medicine: Explored as a potential therapeutic agent for malaria treatment due to its antimalarial activity.
Mechanism of Action
Purfalcamine exerts its effects by inhibiting PfCDPK-1, a key enzyme involved in the invasion of host erythrocytes by Plasmodium falciparum. The inhibition of PfCDPK-1 prevents the release of micronemes, which are essential for the parasite’s invasion process. This leads to the accumulation of parasites in the late schizogony stage, blocking merozoite egress and subsequent invasion of red blood cells .
Comparison with Similar Compounds
- 17-Hydroxyazadiradione
- Picracin
- Epicatechin-gallate
Comparison: Purfalcamine is unique due to its high binding affinity and selectivity for PfCDPK-1. While similar compounds like 17-hydroxyazadiradione, Picracin, and Epicatechin-gallate also exhibit inhibitory effects on PfCDPK-1, this compound stands out for its potent antimalarial activity and ability to cause developmental arrest at the schizont stage .
Properties
IUPAC Name |
[4-[[2-[(4-aminocyclohexyl)amino]-9-(3-fluorophenyl)purin-6-yl]amino]phenyl]-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33FN8O/c30-20-5-4-6-24(17-20)38-18-32-25-26(35-29(36-27(25)38)34-23-13-9-21(31)10-14-23)33-22-11-7-19(8-12-22)28(39)37-15-2-1-3-16-37/h4-8,11-12,17-18,21,23H,1-3,9-10,13-16,31H2,(H2,33,34,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCOMOOXOZSNAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=C4C(=NC(=N3)NC5CCC(CC5)N)N(C=N4)C6=CC(=CC=C6)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33FN8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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